molecular formula C11H13BrO4 B8699371 Ethyl (4-bromo-2-methoxyphenoxy)acetate CAS No. 648439-23-0

Ethyl (4-bromo-2-methoxyphenoxy)acetate

Cat. No.: B8699371
CAS No.: 648439-23-0
M. Wt: 289.12 g/mol
InChI Key: MVSSAQVYFOJKMZ-UHFFFAOYSA-N
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Description

Ethyl (4-bromo-2-methoxyphenoxy)acetate is an organobromine compound featuring a phenoxy core substituted with a bromine atom at the 4-position and a methoxy group at the 2-position, linked to an ethyl acetate moiety via an ether bond. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals due to the reactive bromine atom, which enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .

Properties

CAS No.

648439-23-0

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

ethyl 2-(4-bromo-2-methoxyphenoxy)acetate

InChI

InChI=1S/C11H13BrO4/c1-3-15-11(13)7-16-9-5-4-8(12)6-10(9)14-2/h4-6H,3,7H2,1-2H3

InChI Key

MVSSAQVYFOJKMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substituent Positioning and Functional Groups

The following table summarizes key structural analogues, highlighting differences in substituent positions, functional groups, and molecular properties:

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Key Features
Ethyl (4-bromo-2-methoxyphenoxy)acetate (Target) Not explicitly given Likely C₁₁H₁₃BrO₅ - 4-Bromo, 2-methoxy on phenyl
- Ethyl acetate via ether
Bromine enables cross-coupling; methoxy enhances electron density
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate 1131594-34-7 C₁₁H₁₄BrNO₃ - 3-Bromo, 4-methoxy on phenyl
- Amino group on α-carbon of acetate
Amino group increases nucleophilicity; potential for peptide coupling
Ethyl 2-bromo-2-(2-methoxyphenyl)acetate 1131594-13-2 C₁₁H₁₃BrO₃ - 2-Methoxy on phenyl
- Bromo on α-carbon of acetate
Reactive α-bromo ester; useful in alkylation or elimination reactions
Ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate 2059987-89-0 C₁₃H₁₆BrNO₅ - 4-Bromo, 2-methoxy, 6-(methoxyiminomethyl) on phenyl
- Ethyl acetate via ether
Methoxyimine group enhances chelation potential; applications in coordination chemistry
2-(4-Methylphenyl)-2-oxoethyl (3-bromo-4-methoxyphenyl)acetate 538316-58-4 C₁₈H₁₇BrO₄ - 3-Bromo, 4-methoxy on phenyl
- 4-Methylphenyl-2-oxoethyl ester
Ketone group enables keto-enol tautomerism; potential for condensation reactions

Physical and Chemical Properties

  • Melting Points: Ethyl-2-(4-aminophenoxy)acetate (): 56–58°C . Data for other analogues (e.g., ) is incomplete but inferred to vary based on substituent polarity and crystallinity.
  • Reactivity :
    • Bromine substituents (e.g., 4-bromo in the target) facilitate cross-coupling reactions.
    • Methoxy groups enhance electron density on aromatic rings, directing electrophilic substitution to specific positions .
    • α-Bromo esters () are highly reactive in nucleophilic substitutions or eliminations .

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